molecular formula C20H25NO2S B565686 rac-Rotigotine-d3 Methyl Ether Amide CAS No. 1246814-64-1

rac-Rotigotine-d3 Methyl Ether Amide

Cat. No.: B565686
CAS No.: 1246814-64-1
M. Wt: 346.503
InChI Key: ZFRSCAOJQBFSLV-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

The primary target of “rac-Rotigotine-d3 Methyl Ether Amide” is the dopamine receptors in the body . It has specificity for D3-, D2-, and D1-dopamine receptors . These receptors play a crucial role in transmitting signals in the brain and other areas of the body that use dopamine as a neurotransmitter .

Mode of Action

“this compound” is a dopamine agonist . It works by mimicking the effect of dopamine , a neurotransmitter that transmits signals in the brain and other vital areas of the body . It stimulates postsynaptic dopamine D2-type auto receptors within the substantia nigra in the brain, leading to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .

Biochemical Pathways

It is believed to influence thedopaminergic transmission pathways in the brain, particularly in the motor areas of the basal ganglia . This can lead to downstream effects such as improved motor function, which is particularly beneficial in conditions like Parkinson’s disease .

Pharmacokinetics

It is known that the compound is extensively metabolized via conjugation and n-dealkylation, involving multiple cyp isoenzymes, sulfotransferases, and two udp-glucuronosyltransferases . The compound is excreted primarily in the urine as inactive conjugates and metabolites .

Result of Action

The activation of dopamine receptors by “this compound” leads to improved dopaminergic transmission . This can result in alleviation of symptoms in conditions like Parkinson’s disease and Restless Leg Syndrome, where there is a deficiency of dopamine .

Chemical Reactions Analysis

rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-Rotigotine-d3 Methyl Ether Amide involves the reaction of rotigotine with deuterated methanol in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether. This intermediate is then reacted with ammonia in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether Amide.", "Starting Materials": [ "Rotigotine", "Deuterated Methanol", "Deuterated Acid Catalyst", "Ammonia" ], "Reaction": [ { "Step 1": "Rotigotine is reacted with deuterated methanol in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether. The reaction is allowed to proceed for several hours until completion." }, { "Step 2": "The intermediate rac-Rotigotine-d3 Methyl Ether is then reacted with ammonia in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether Amide. The reaction is allowed to proceed for several hours until completion." } ] }

CAS No.

1246814-64-1

Molecular Formula

C20H25NO2S

Molecular Weight

346.503

IUPAC Name

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3

InChI Key

ZFRSCAOJQBFSLV-FIBGUPNXSA-N

SMILES

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

Synonyms

N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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